Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and pharmaceuticals. The compound is characterized by its unique molecular structure, which includes a triazolo-pyrimidine core that is known for various pharmacological properties.
The compound is cataloged under the Chemical Abstracts Service number 64199-88-8. It has been synthesized and studied in various research contexts, highlighting its relevance in drug discovery and development.
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is classified as a triazolopyrimidine derivative. This classification indicates its structural features and potential therapeutic applications, particularly in oncology and infectious diseases.
The synthesis of methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methods. One common approach employs the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate. In this case, 5-methylfurfural serves as the aromatic aldehyde.
Typically, the Biginelli reaction is catalyzed by p-toluenesulfonic acid in ethanol under reflux conditions. The reaction conditions are optimized to maximize yield and purity. For industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability of the synthesis process.
The molecular structure of methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate features a bicyclic triazolopyrimidine ring system. The arrangement of functional groups contributes to its chemical properties and biological activity.
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions including oxidation and reduction. The furan ring can be oxidized to yield corresponding furanones while the triazolopyrimidine core may be reduced under specific conditions.
For instance:
The mechanism of action for methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves interaction with specific biological targets that modulate cellular pathways. The compound's structure allows it to bind effectively to enzymes or receptors involved in disease processes.
Research indicates that compounds within this class exhibit significant anticancer activity by inducing apoptosis in cancer cells through various signaling pathways. In vitro studies have shown promising results against human lung and liver cancer cell lines.
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is typically a solid at room temperature with a melting point that varies based on purity and synthesis method.
The compound exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic regions. Its stability can be influenced by environmental factors such as pH and temperature.
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in medicinal chemistry as an anticancer agent due to its ability to target specific pathways involved in tumor growth. Additionally, its unique structure may allow for further derivatization leading to new therapeutic agents with enhanced efficacy or reduced side effects.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: